An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: Structure, Properties, and Applications
An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: Structure, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydrophenazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a fused pyrazine and a partially saturated carbocyclic ring, imparts a unique combination of rigidity and flexibility, along with specific electronic properties. This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydrophenazine, covering its chemical structure, physicochemical properties, established synthetic protocols, analytical characterization, and key applications. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel chemical entities.
Molecular Structure and Physicochemical Properties
Chemical Structure
1,2,3,4-Tetrahydrophenazine, systematically named 1,2,3,4-tetrahydrobenzo[g]quinoxaline, possesses a tricyclic scaffold. The core structure consists of a phenazine system where one of the benzene rings is hydrogenated. This partial saturation introduces conformational flexibility to the cyclohexane ring, which typically adopts a half-chair conformation, while the aromatic portion remains planar. The presence of two nitrogen atoms in the pyrazine ring significantly influences the molecule's electronic distribution and chemical reactivity.
Caption: The chemical structure of 1,2,3,4-Tetrahydrophenazine.
Physicochemical Properties
The combination of aromatic and aliphatic features, along with the nitrogen heteroatoms, dictates the physicochemical properties of 1,2,3,4-tetrahydrophenazine. These properties are fundamental to its behavior in both chemical reactions and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molar Mass | 184.24 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Melting Point | 108-110 °C | [3] |
| Boiling Point | 337.8 °C at 760 mmHg | [2] |
| Density | 1.174 g/cm³ | [2] |
| Solubility | Sparingly soluble in water (>27.6 µg/mL at pH 7.4). Soluble in various organic solvents. | [1] |
| CAS Number | 4829-73-6 | [1] |
Synthesis and Reactivity
Synthetic Protocol
The most direct and widely recognized method for the synthesis of 1,2,3,4-tetrahydrophenazine is the condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione. This reaction proceeds through a diimine intermediate which subsequently undergoes cyclization and oxidation to yield the aromatic phenazine core.
Caption: Synthetic workflow for 1,2,3,4-Tetrahydrophenazine.
Detailed Experimental Protocol:
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Reactants: o-Phenylenediamine, 1,2-cyclohexanedione, ethanol.
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Procedure:
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Dissolve equimolar amounts of o-phenylenediamine and 1,2-cyclohexanedione in absolute ethanol.
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Heat the mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
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Causality and Trustworthiness: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and facilitate the reaction, while often allowing for the precipitation of the product upon cooling, simplifying purification. This protocol is a well-established and reliable method for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds and diamines.
Chemical Reactivity
The chemical reactivity of 1,2,3,4-tetrahydrophenazine is characterized by the interplay of its aromatic and non-aromatic components, as well as the nucleophilic nitrogen atoms.
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N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, such as 1,2,3,4-tetrahydrophenazine 5,10-dioxide.[4] This modification can alter the electronic properties and biological activity of the molecule.
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Reactions at the Tetrahydro-Ring: The saturated portion of the molecule can undergo reactions typical of cycloalkanes, although the proximity of the aromatic system can influence reactivity.
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Aromatic Substitution: The benzene ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing fused ring system.
Analytical Characterization
The structural elucidation and purity assessment of 1,2,3,4-tetrahydrophenazine are typically achieved through a combination of spectroscopic techniques.
Caption: Analytical workflow for 1,2,3,4-Tetrahydrophenazine.
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Mass Spectrometry (MS): The mass spectrum of 1,2,3,4-tetrahydrophenazine will show a molecular ion peak (M⁺) at m/z 184, corresponding to its molecular weight.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydro-ring will be observed in the upfield region.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons, further confirming the molecular structure.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic ring.
Applications in Research and Development
The 1,2,3,4-tetrahydrophenazine scaffold is a privileged structure in the design of new functional molecules due to its interesting biological and electronic properties.
Drug Development
Derivatives of fused heterocyclic systems containing nitrogen, such as phenazines and quinoxalines, have a rich history in medicinal chemistry. The structural motif of 1,2,3,4-tetrahydrophenazine is explored for various therapeutic applications:
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Antimicrobial Agents: The phenazine core is known to exhibit antimicrobial activity. While specific studies on 1,2,3,4-tetrahydrophenazine are limited, related heterocyclic structures like 1,2,4-triazine derivatives have shown potent antibacterial and antifungal properties.[5]
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Anticancer Agents: The planar aromatic portion of the molecule allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs. Derivatives of 1,2,4-triazines have been investigated as antitumor agents.[6]
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Anti-inflammatory and Antiviral Potential: Tetrahydrophenazine has been noted for its use in animals to treat respiratory diseases and as an anti-inflammatory agent.[7] It has also been suggested to have potential as an antiviral agent.[7]
Materials Science
The electron-deficient nature of the pyrazine ring makes 1,2,3,4-tetrahydrophenazine and its derivatives interesting candidates for applications in organic electronics.
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Organic Electronics: Fused-ring thieno[3,4-b]pyrazines have been utilized in the development of low band gap organic materials for applications such as organic photovoltaics. The electronic properties of the pyrazine ring in 1,2,3,4-tetrahydrophenazine suggest its potential as a building block for novel organic semiconductors.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2,3,4-tetrahydrophenazine is classified with the following hazards:
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Harmful if swallowed.[1]
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Causes skin irritation.[1]
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Causes serious eye irritation.[1]
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May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,2,3,4-Tetrahydrophenazine is a versatile heterocyclic compound with a foundation in classical organic synthesis and a promising future in modern chemical research. Its unique structural and electronic features make it a valuable scaffold for the development of new pharmaceuticals and functional organic materials. This guide has provided a comprehensive overview of its core properties, synthesis, and potential applications, intended to support and inspire further innovation in the field.
References
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- ResearchGate. (n.d.). Solubility, MD simulation, thermodynamic properties and solvent effect of perphenazine (Form I) in eleven neat organic solvents ranged from 278.15 K to 318.15 K.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
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ChemSynthesis. (n.d.). 1,2,3,4-tetrahydrophenazine 5,10-dioxide. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 1,2,3,4-Tetrahydrophenazine.
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